molecular formula C9H17O5P B4889650 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid

3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid

Cat. No. B4889650
M. Wt: 236.20 g/mol
InChI Key: CVQXBBSODAEBOP-UHFFFAOYSA-N
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Description

3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid, also known as HHC, is a phosphonate derivative that has gained attention in the scientific community due to its potential applications in various fields. HHC is a chiral molecule with two enantiomers, (R)-HHC and (S)-HHC.

Mechanism of Action

The mechanism of action of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid is not fully understood. However, it has been proposed that 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid inhibits the activity of enzymes involved in DNA replication and protein synthesis. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been found to inhibit the activity of enzymes involved in DNA replication and protein synthesis. Physiologically, 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid in lab experiments is its high enantiomeric excess, which allows for more accurate and precise results. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid is also a cost-effective way to produce a chiral phosphonate derivative. However, one limitation of using 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid. One direction is to further investigate its potential as a drug candidate for the treatment of viral infections and cancer. Another direction is to explore its potential as a herbicide and insecticide. Additionally, further research is needed to fully understand the mechanism of action of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid and its biochemical and physiological effects.

Synthesis Methods

The synthesis method of 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid involves the reaction of (R)- or (S)-2-hydroxycyclohexanone with diethyl phosphite and L-proline in the presence of a catalyst. The product is then hydrolyzed to obtain (R)- or (S)-3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid. This method yields a high enantiomeric excess and is a cost-effective way to produce 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid.

Scientific Research Applications

3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has been found to have antiviral, antibacterial, and antitumor properties. It has been shown to inhibit the replication of HIV-1 and HSV-1 viruses, as well as the growth of cancer cells. 3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid has also been studied for its potential use as a herbicide and insecticide.

properties

IUPAC Name

3-[hydroxy-(2-hydroxycyclohexyl)phosphoryl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O5P/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h7-8,10H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQXBBSODAEBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)P(=O)(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid

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